Methyl 2-oxo-1H-quinoline-6-carboxylate

Overview

Description

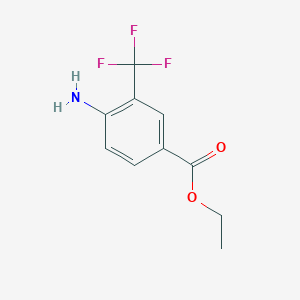

“Methyl 2-oxo-1H-quinoline-6-carboxylate” is a chemical compound with the molecular formula C11H9NO2 . It is part of the quinoline family, which is known for its pharmaceutical and biological activities .

Synthesis Analysis

The synthesis of quinoline derivatives has been a topic of interest in recent years due to their pharmaceutical and biological activities . Various synthetic methodologies have been developed, including the use of microwave, clay or other catalysts, one-pot reactions, solvent-free reaction conditions, ionic liquids, ultrasound-promoted synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular structure of “Methyl 2-oxo-1H-quinoline-6-carboxylate” is unique due to its roles in natural and synthetic chemistry and its biologically and pharmacological activities . Quinoline-2,4-diones, a related compound, displays different tautomeric forms between the carbonyl groups, CH 2 -3 and NH of the quinoline moiety .Chemical Reactions Analysis

Quinolines have been used in the synthesis of related four-membered to seven-membered heterocycles, most of them showing unique biological activities . The chemistry of quinoline-2,4-diones is unique due to their roles in natural and synthetic chemistry and their biologically and pharmacological activities .Physical And Chemical Properties Analysis

“Methyl 2-oxo-1H-quinoline-6-carboxylate” has a molecular weight of 187.19 and a melting point of 88 °C . It is soluble in methanol and has a density of 1.210±0.06 g/cm3 .Scientific Research Applications

Green Chemistry Approaches

Quinoline derivatives, including Methyl 2-oxo-1H-quinoline-6-carboxylate, have been a focal point in green chemistry research. Efforts have been made to develop environmentally friendly synthetic methods for quinoline scaffolds, reducing the use of hazardous chemicals and promoting sustainable practices. These advancements have opened new pathways for the application of quinoline derivatives in various fields, aligning with the principles of green chemistry (L. Nainwal et al., 2019).

Biomedical Applications

Quinoline and its derivatives have a long history of biomedical research due to their broad spectrum of biological activities. These compounds have been explored for their potential in anticancer, antimalarial, antimicrobial, and anti-inflammatory therapies. The diverse bioactivities of quinoline derivatives stem from their ability to interact with various biological targets, making them valuable scaffolds for drug discovery and development (Xiao-fei Shang et al., 2018).

Corrosion Inhibition

In the field of materials science, quinoline derivatives have been recognized for their anticorrosive properties. They have shown effectiveness in protecting metallic surfaces from corrosion, attributed to their ability to form stable chelating complexes with metal atoms. This application is crucial for extending the lifespan of metal-based structures and components in various industrial settings (C. Verma et al., 2020).

Molecular Design and Device Applications

Quinoline derivatives have been integrated into molecular design and device applications, demonstrating their versatility beyond traditional chemical and pharmaceutical uses. Their electron-deficient nature and π–π stacking ability make them suitable for applications in semiconductors, sensors, and energy storage devices. This highlights the potential of quinoline derivatives in contributing to the advancement of nanotechnology and materials science (J. Segura et al., 2015).

Mechanism of Action

Future Directions

properties

IUPAC Name |

methyl 2-oxo-1H-quinoline-6-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-15-11(14)8-2-4-9-7(6-8)3-5-10(13)12-9/h2-6H,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXNYDEDEWIEXSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)NC(=O)C=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-oxo-1H-quinoline-6-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5,6,7,8-Tetrahydro-4H-thiazolo-[4,5-d]-azepin-2-ylamine hydrobromide](/img/structure/B3150393.png)

![4-Amino-3'-fluoro-[1,1'-biphenyl]-3-ol](/img/structure/B3150417.png)

![4-Amino-3'-(trifluoromethyl)-[1,1'-biphenyl]-3-ol](/img/structure/B3150420.png)

![4-Amino-4'-fluoro-[1,1'-biphenyl]-3-ol](/img/structure/B3150423.png)

![4-Amino-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-ol](/img/structure/B3150428.png)

![7-tert-Butyl 2-methyl 7-azabicyclo[2.2.1]heptane-2,7-dicarboxylate](/img/structure/B3150438.png)

![4-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methyl]aniline](/img/structure/B3150459.png)